2-Amino-1-cyclobutyl-3-methoxypropan-1-one
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Overview
Description
2-Amino-1-cyclobutyl-3-methoxypropan-1-one is a chemical compound with the molecular formula C₈H₁₅NO₂ and a molecular weight of 157.21 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-cyclobutyl-3-methoxypropan-1-one typically involves the reaction of cyclobutyl ketone with methoxyamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires a catalyst to facilitate the reaction. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques, such as continuous flow reactors and automated purification systems, are employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-cyclobutyl-3-methoxypropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-Amino-1-cyclobutyl-3-methoxypropan-1-one has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-1-cyclobutyl-3-methoxypropan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-1-cyclobutyl-3-methoxypropan-2-one
- 2-Amino-1-cyclobutyl-3-methoxypropan-2-one
Uniqueness
2-Amino-1-cyclobutyl-3-methoxypropan-1-one is unique due to its specific structural features, such as the cyclobutyl ring and methoxy group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications and differentiate it from other similar compounds .
Properties
Molecular Formula |
C8H15NO2 |
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Molecular Weight |
157.21 g/mol |
IUPAC Name |
2-amino-1-cyclobutyl-3-methoxypropan-1-one |
InChI |
InChI=1S/C8H15NO2/c1-11-5-7(9)8(10)6-3-2-4-6/h6-7H,2-5,9H2,1H3 |
InChI Key |
CVFDXUJOTPZKFE-UHFFFAOYSA-N |
Canonical SMILES |
COCC(C(=O)C1CCC1)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.